Fosfluconazole is a member of triazoles, a triazole antifungal drug and a conazole antifungal drug. It has a role as a prodrug. It derives from a fluconazole. The phosphate ester bond is hydrolyzed by the action of a phosphatase — an enzyme that removes a phosphate group from its substrate by hydrolyzing phosphoric acid monoesters into a phosphate ion and a molecule with a free hydroxyl group (dephosphorylation).
Synthesis Analysis
The synthesis of Fosfluconazole involves the phosphorylation of Fluconazole, specifically at the sterically hindered tertiary alcohol. [] A detailed description of the synthetic route and its development for commercial production can be found in the paper "The Discovery and Process Development of a Commercial Route to the Water Soluble Prodrug, Fosfluconazole". []
Molecular Structure Analysis
The primary chemical reaction involving Fosfluconazole is its enzymatic hydrolysis by alkaline phosphatase to yield Fluconazole and phosphoric acid. [, , , ] This bioconversion is concentration-dependent and exhibits Michaelis-Menten kinetics. [] Studies using Caco-2 cells determined the Michaelis-Menten constant (Km) for Fosfluconazole to be 351 μM. [] This conversion is more efficient in the apical compartment of Caco-2 monolayers, indicating a polarized localization of alkaline phosphatase in differentiated Caco-2 cells. []
Mechanism of Action
Fosfluconazole itself does not possess antifungal activity. [] Its mechanism of action relies on its conversion to Fluconazole. [, , ] Fluconazole, a potent triazole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). [, ] This inhibition disrupts the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane, leading to cell death. []
Physical and Chemical Properties Analysis
The key physical property of Fosfluconazole is its enhanced water solubility compared to Fluconazole. [, ] This improved solubility allows for the administration of higher doses in smaller volumes, which is particularly advantageous for intravenous administration. [, ] Detailed analysis of other physical and chemical properties was not found in the reviewed papers.
Applications
Pharmacokinetic studies: Numerous studies have investigated the pharmacokinetics of Fosfluconazole and its conversion to Fluconazole in various populations, including healthy volunteers, [, , , ] patients with hepatic impairment, [] patients with renal impairment, [] and extremely low birth weight infants. []
Treatment of fungal infections: Fosfluconazole has been investigated in clinical trials for treating deep-seated mycosis caused by Candida and Cryptococcus species. []
Prophylaxis of fungal infections: Fosfluconazole has shown potential as a prophylactic agent against invasive fungal infections in vulnerable populations, such as very low birth weight infants. []
In vitro model for prodrug bioconversion: Fosfluconazole serves as a probe prodrug in evaluating in vitro models for alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. []
Future Directions
Optimization of dosing regimens: Further research is needed to determine optimal dosing strategies for Fosfluconazole in various patient populations, including neonates, infants, and those with hepatic or renal impairment. []
Investigating drug-drug interactions: Conducting thorough studies to further elucidate the potential for drug-drug interactions with Fosfluconazole, particularly in patients receiving other medications metabolized by CYP3A4. [, , ]
Related Compounds
Fluconazole
Compound Description: Fluconazole (FLCZ) is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis. [, , , , , , , , ] FLCZ is the active metabolite of fosfluconazole. [, , , , , , , , , ]
Relevance: Fluconazole is the active metabolite of fosfluconazole, formed through the hydrolysis of the phosphate group. [, , , ] Both compounds exhibit antifungal activity, with fosfluconazole acting as a prodrug that is rapidly converted to fluconazole in vivo. [, , , ]
Itraconazole
Compound Description: Itraconazole (ITZ) is a triazole antifungal agent, similar in structure and mechanism of action to fluconazole. [, , ] Itraconazole also inhibits fungal cytochrome P450 enzymes, disrupting ergosterol synthesis. []
Voriconazole
Compound Description: Voriconazole (VCZ) is another triazole antifungal agent that acts on fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis. [, , ] It is often used in treating invasive fungal infections, particularly in immunocompromised individuals. [, ]
Relevance: Voriconazole is structurally and mechanistically similar to both fluconazole and fosfluconazole, as all three belong to the triazole class of antifungals and target ergosterol biosynthesis. [, , ] Like itraconazole, voriconazole has a different pharmacokinetic profile compared to fluconazole. [] It is noteworthy that in a patient with fluconazole-resistant pulmonary cryptococcosis, a combination of voriconazole and liposomal amphotericin B was successful in treatment. []
Fosphenytoin
Compound Description: Fosphenytoin is a water-soluble prodrug of phenytoin, an anticonvulsant medication. [, ] It is rapidly converted to phenytoin by alkaline phosphatase in the body. [, ]
Relevance: While not an antifungal, fosphenytoin shares a crucial similarity with fosfluconazole: both are phosphate prodrugs. [, ] This design strategy utilizes the phosphate group to enhance the water solubility of the parent drug, allowing for easier intravenous administration. [, ] Similar to fosfluconazole's conversion to fluconazole, fosphenytoin relies on enzymatic cleavage by alkaline phosphatase to release the active phenytoin. [, ]
Micafungin
Compound Description: Micafungin (MCFG) is an echinocandin antifungal, differing in structure and mechanism of action from triazoles like fosfluconazole. [, , ] Micafungin inhibits the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall. [, , ]
Relevance: Micafungin represents a different class of antifungal compared to fosfluconazole. [, , ] While both target fungal cells, they do so by disrupting different pathways: micafungin inhibits cell wall synthesis, while fosfluconazole (after conversion to fluconazole) inhibits ergosterol biosynthesis. [, , ] Interestingly, a case report describes the successful treatment of Candida thrombophlebitis with a combination of micafungin and fosfluconazole after micafungin alone proved ineffective. [] Another study indicated both micafungin and fosfluconazole were safe and effective for prophylaxis against invasive fungal infections in children. []
Amphotericin B
Compound Description: Amphotericin B is a broad-spectrum antifungal agent that binds to ergosterol in the fungal cell membrane, leading to cell death. [, , ] It is available in various formulations, including a liposomal form (liposomal amphotericin B) that exhibits improved safety and tolerability. [, , ]
Relevance: Amphotericin B, particularly in its liposomal form, is often used as a first-line treatment for severe fungal infections, while fosfluconazole (and fluconazole) are typically used for less severe infections or for prophylaxis. [, ] A case study highlighted successful treatment of fluconazole-resistant pulmonary cryptococcosis using a combination of voriconazole and liposomal amphotericin B. []
Metronidazole
Compound Description: Metronidazole is an antibiotic effective against anaerobic bacteria and certain parasites. []
Relevance: While not an antifungal, metronidazole is mentioned in a case study alongside fosfluconazole, as the patient presented with both pulmonary cryptococcosis (treated with fosfluconazole) and pseudomembranous colitis (treated with metronidazole). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The farnesoid X receptor (FXR) is a nuclear receptor that acts as a bile acid sensor, protecting cells and organs against bile acid toxicity and coordinating cholesterol metabolism, lipid homeostasis, and absorption of dietary fats and vitamins. Fexaramine is an FXR agonist (EC50 = 25 nM) that demonstrates 100-fold increased affinity to FXR compared to endogenous bile acids and 3-fold increased potency compared to the high affinity FXR agonist GW 4064 ( EC50 = 80 nM). Fexaramine does not display activity at the following nuclear receptors: hRXRα, hPPARαγδ, mPXR, hPXR, hLXRα, hTRβ, hRARβ, mCAR, mERRγ, or hVDR. Fexaramine is an agonist of the farnesoid X receptor (FXR), which is a bile acid-activated nuclear receptor that controls bile-acid synthesis, conjugation and transport, as well as lipid metabolism through actions in the liver and intestine. Fexaramine has 100-fold greater affinity for FXR than natural compounds and described the genomic targets and binding site on FXR. When administered orally to mice, fexaramine produced selective actions through FXR receptors in the intestines.
Fexinidazole is an antiparasitic drug that, in different preparations, is effective against trypanosomes. It is orally available and rapidly metabolized to two active metabolites, a sulfone and a sulfoxide. Fexinidazole has been shown to kill both T. brucei gambiense and T. brucei rhodesiense in animal studies and is being tested for use in human African trypanosomiasis. Fexinidazole, also known as Hoe-239, antiparasitic agent potentially for the treatment of trypanosomiasis and leishmaniasis. It has activity against Trypanosoma cruzi, Tritrichomonas foetus, Trichomonas vaginalis, Entamoeba histolytica, Trypanosoma brucei, and Leishmania donovani. The biologically relevant active metabolites in vivo are the sulfoxide and sulfone. Fexinidazole is the first drug candidate for the treatment of advanced-stage sleeping sickness in thirty years.
Fexofenadine is a second generation, long-lasting selective histamine H1 receptor antagonist with antiinflammatory property. Fexofenadine is a highly selective and reversible competitor at peripheral H1 histamine receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This agent interferes with mediators release from mast cells either by inhibiting calcium ion influx across mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. In addition fexofenadine may also inhibit the late-phase allergic reaction by acting on leukotrienes or prostaglandins, or by producing an anti-platelet activating factor effect. Overall, this agent blocks the actions of endogenous histamine, thereby leads to temporary relief of the negative symptoms associated with histamine and achieve effects such as decreased vascular permeability, reduction of pruritus and localized smooth muscle relaxation. Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Fexofenadine, also known as telfast or allegra, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Fexofenadine is a drug which is used for management of seasonal allergic rhinitis. Fexofenadine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Fexofenadine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, fexofenadine is primarily located in the cytoplasm and membrane (predicted from logP). In humans, fexofenadine is involved in the fexofenadine H1-antihistamine action pathway. Fexofenadine is a potentially toxic compound.
Fezolinetant, also known as ESN-364, is Neurokinin-3 (NK-3) receptor antagonist which has been optimized for use in women’s health, and is being developed for sex-hormone related disorders such as endometriosis, polycystic ovarian syndrome and uterine fibroids. Fexolinetant allows modulation of the hypothalamic-pituitary gonadal axis with a selective action on hormones relevant to disease. The agent is expected to have greater tolerability than competing products which target GnRH (Gonadotropin-releasing hormone).
Selective H1 receptor antagonist (Ki = 10 nM). Does not readily cross the blood-brain barrier. Orally active antiallergenic. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Fexofenadine HCl belongs to the class of drugs known as antihistamines. It acts by selective blockade of H1-receptors and is generally used in the treatment of seasonal allergic rhinitis. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Fexofenadine Hydrochloride is the hydrochloride salt form of fexofenadine, a carboxylated metabolic derivative of terfenadine and second generation, long-lasting selective histamine H1 receptor antagonist, with antihistaminic activity. Upon administration, fexofenadine competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation. This prevents a histamine-mediated allergic reaction. Fexofenadine does not cross the blood-brain-barrier (BBB). Fexofenadine hydrochloride is a diarylmethane. Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.